4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one
Overview
Description
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one, also known as edaravone, is a heterocyclic compound with a pyrazolone core structure. This compound is notable for its diverse applications in medicinal chemistry, particularly as a neuroprotective agent. It is characterized by its molecular formula C10H10N2O and a molecular weight of 174.1992 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that result in its various biological activities .
Biochemical Pathways
Similar compounds have been found to scavenge free radicals, indicating potential antioxidant activity .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one typically involves the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with various aldehydes under basic conditions. For instance, condensation with 4-hydroxybenzaldehyde in alcoholic sodium hydroxide yields 4-(4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one . This intermediate can then be further reacted with compounds like acetylacetone, hydrazine hydrate, ethyl cyanoacetate, and ethyl acetoacetate to produce various derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and neuroprotection.
Industry: It finds applications in the development of pharmaceuticals and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-5-pyrazolone
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
- 3-Methyl-1-phenylpyrazol-5-one
Uniqueness
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one is unique due to its potent antioxidant properties and its specific application in neuroprotection. While similar compounds may share the pyrazolone core structure, they often lack the same level of efficacy in scavenging free radicals and protecting against oxidative stress .
Properties
IUPAC Name |
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(13)10(14)12(11-7)8-5-3-2-4-6-8/h2-6,9,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZAWIRBNNNSMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5393-61-3 | |
Record name | NSC4751 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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